N-[[1-[(4-bromophenyl)methyl]cyclopropyl]methyl]-3-methyltriazole-4-sulfonamide
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Overview
Description
N-[[1-[(4-bromophenyl)methyl]cyclopropyl]methyl]-3-methyltriazole-4-sulfonamide is a complex organic compound featuring a cyclopropyl group, a bromophenyl moiety, and a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[1-[(4-bromophenyl)methyl]cyclopropyl]methyl]-3-methyltriazole-4-sulfonamide typically involves multiple steps:
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Formation of the Cyclopropyl Intermediate: : The initial step involves the synthesis of the cyclopropyl intermediate. This can be achieved through the reaction of cyclopropylmethyl bromide with a suitable nucleophile under basic conditions.
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Introduction of the Bromophenyl Group: : The bromophenyl group is introduced via a nucleophilic substitution reaction. This involves reacting the cyclopropyl intermediate with 4-bromobenzyl chloride in the presence of a base such as potassium carbonate.
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Formation of the Triazole Ring: : The triazole ring is formed through a cycloaddition reaction. This step typically involves the reaction of an azide with an alkyne under copper-catalyzed conditions (CuAAC reaction).
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Sulfonamide Formation: : The final step involves the introduction of the sulfonamide group. This can be achieved by reacting the triazole intermediate with a sulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, would be necessary to ensure high yield and purity. Additionally, the use of automated synthesis and purification systems would enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the methyl groups attached to the triazole ring. Common oxidizing agents include potassium permanganate and chromium trioxide.
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Reduction: : Reduction reactions can occur at the bromophenyl group, converting it to a phenyl group. Typical reducing agents include lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst.
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Substitution: : The bromine atom in the bromophenyl group can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of phenyl derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-[[1-[(4-bromophenyl)methyl]cyclopropyl]methyl]-3-methyltriazole-4-sulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its triazole ring is known for its biological activity, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound is investigated for its potential therapeutic properties. The presence of the sulfonamide group suggests it may have antibacterial or antifungal activity, while the triazole ring could contribute to its efficacy against various diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its unique structure makes it suitable for applications in polymer science and materials engineering.
Mechanism of Action
The mechanism of action of N-[[1-[(4-bromophenyl)methyl]cyclopropyl]methyl]-3-methyltriazole-4-sulfonamide involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity. The sulfonamide group can interact with bacterial cell walls, disrupting their synthesis and leading to cell death. The bromophenyl group may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-[[1-[(4-chlorophenyl)methyl]cyclopropyl]methyl]-3-methyltriazole-4-sulfonamide
- N-[[1-[(4-fluorophenyl)methyl]cyclopropyl]methyl]-3-methyltriazole-4-sulfonamide
- N-[[1-[(4-methylphenyl)methyl]cyclopropyl]methyl]-3-methyltriazole-4-sulfonamide
Uniqueness
N-[[1-[(4-bromophenyl)methyl]cyclopropyl]methyl]-3-methyltriazole-4-sulfonamide is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, enhancing the compound’s interaction with biological targets. Additionally, the combination of the cyclopropyl group and the triazole ring provides a rigid and stable structure, making it a valuable scaffold for drug design.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-[[1-[(4-bromophenyl)methyl]cyclopropyl]methyl]-3-methyltriazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrN4O2S/c1-19-13(9-16-18-19)22(20,21)17-10-14(6-7-14)8-11-2-4-12(15)5-3-11/h2-5,9,17H,6-8,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKRXCSIUSMQANS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CN=N1)S(=O)(=O)NCC2(CC2)CC3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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